4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound with the CAS Number: 1049730-35-9 . It has a molecular weight of 193.02 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular formula of 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole is C5H6BrFN2 . The InChI code for this compound is 1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.02 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Pyrazole Compounds : A study by Loh et al. (2013) details the synthesis of four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and their structural characterization using X-ray single crystal structure determination.
Crystallographic Analysis : A study by Singh et al. (2013) conducted X-ray diffraction analysis on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, providing detailed insights into its structural properties.
Synthesis of Fluorinated Derivatives : Research by Jagadhani et al. (2015) involved the treatment of 4-bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones, leading to the synthesis of novel fluorinated derivatives, including 2-[5-(4-bromo-2-fluorophenyl)-4,5-dihydro-1H-pyrazol3-yl]phenol.
Applications in Materials Science and Chemistry
Photophysical Studies : The study by Singh et al. (2013) also investigated the photophysical properties of the compound in different solvents, providing insights into its potential applications in materials science.
Application in Organic Light-Emitting Diodes (OLEDs) : A study by Szlachcic et al. (2017) discussed the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, mentioning their application as emitters in OLEDs.
Potential Biological and Pharmaceutical Applications
Antimicrobial Evaluation : A study by Thumar & Patel (2011) synthesized and evaluated the antimicrobial activity of carbostyril derivatives of 1H-pyrazole, showcasing the potential for medical and pharmaceutical applications.
Molecular Docking Study : The research by Mary et al. (2015) conducted a molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, suggesting its potential phosphodiesterase inhibitory activity.
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-bromo-2-(2-fluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFAXZLZTQERLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C=O)CCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde |
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